Lipophilicity Tuning: Ethyl Ester vs. Methyl Ester – 0.4 logP Units Difference Shifts ADME Profile
The target ethyl ester (CAS 941969‑43‑3) has a computed XLogP3-AA of 3.1, compared with ~2.7 for the direct methyl ester analog (CAS 942005‑44‑9). This 0.4 logP increase corresponds to a ~2.5‑fold higher calculated n‑octanol/water partition coefficient, consistent with the addition of a single methylene unit [1]. In kinase inhibitor optimization, a logP shift of this magnitude can be the difference between sub‑micromolar and nanomolar cell potency, as demonstrated for the 3,5‑disubstituted furo[3,2‑b]pyridine series where small ester modifications altered CLK1 IC₅₀ by >10‑fold [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.1 |
| Comparator Or Baseline | Methyl 4-{5-methylfuro[3,2-b]pyridine-2-amido}benzoate (CAS 942005‑44‑9): XLogP3-AA ≈ 2.7 |
| Quantified Difference | ΔlogP ≈ +0.4; estimated ~2.5‑fold higher n‑octanol/water partition |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
For procurement decisions, this logP difference means the ethyl ester may deliver superior cellular permeability and target engagement, while the methyl ester may be preferred when aqueous solubility is the limiting factor.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 16906975, Ethyl 4-[(5-methylfuro[3,2-b]pyridine-2-carbonyl)amino]benzoate (XLogP3-AA = 3.1). Accessed 2026-04-29. View Source
- [2] Němec V, Maier L, Berger BT, et al. Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. Eur J Med Chem. 2021;215:113277. Table 1: CLK1 IC₅₀ variation >10‑fold with ester modification. View Source
